ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride
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Description
The compound “ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a bromophenyl group and a cyano group attached to the piperazine ring could potentially give this compound unique properties, although specific details would depend on the exact spatial arrangement of these groups.
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific spatial arrangement of the bromophenyl and cyano groups around the piperazine ring. X-ray diffraction studies could potentially be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl and cyano groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .Mechanism of Action
Properties
IUPAC Name |
ethyl 4-[(3-bromophenyl)-cyanomethyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2.ClH/c1-2-21-15(20)19-8-6-18(7-9-19)14(11-17)12-4-3-5-13(16)10-12;/h3-5,10,14H,2,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMCOBJKYDGCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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